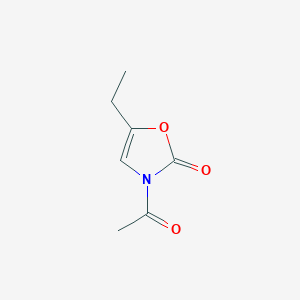![molecular formula C16H18ClNO2 B12864802 Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a biphenyl group attached to an aminopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Grignard reaction, where bromobenzene reacts with magnesium in the presence of anhydrous diethyl ether to form phenylmagnesium bromide.
Amination: The biphenyl intermediate undergoes amination to introduce the amino group. This can be achieved through a reductive amination reaction using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl carboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4’-bromomethylphenyl)benzoate: A compound with a similar biphenyl structure but different functional groups.
4’-Methylbiphenyl-4-carboxylic acid: Another biphenyl derivative with a carboxylic acid group instead of an amino group.
Uniqueness
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is unique due to the presence of both the biphenyl and aminopropanoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
BLABZWHCJOKQAD-XFULWGLBSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


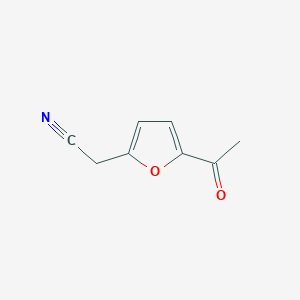
![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
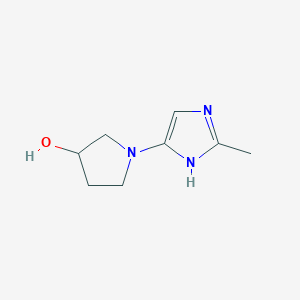
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
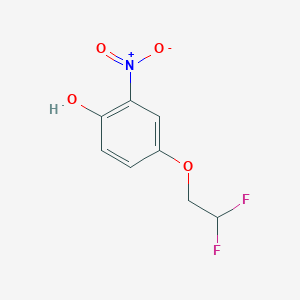
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
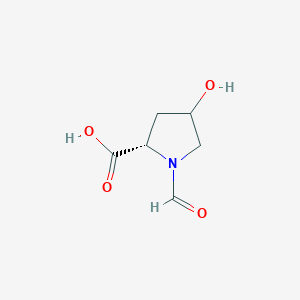

![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
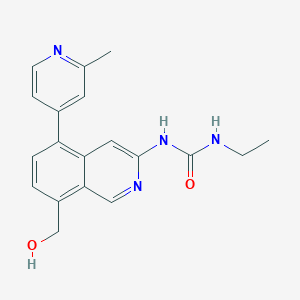
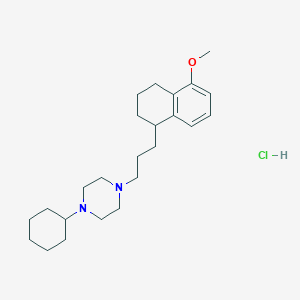
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
